2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide
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Description
2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C26H29N3O4 and its molecular weight is 447.535. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- This compound has been involved in the synthesis of novel 2-pyrone derivatives, characterized by X-ray diffraction, density functional theory (DFT), and Hirshfeld surface analysis. These analyses provide insight into the compound's molecular structure and intermolecular interactions (Sebhaoui et al., 2020).
Chemical Reactions and Binding Studies
- The compound demonstrates binding potential within Tyrosine-protein kinase JAK2, as explored through molecular docking and molecular dynamics simulation studies (Sebhaoui et al., 2020).
Applications in Coordination Chemistry
- In coordination chemistry, derivatives of this compound have been utilized in the synthesis of Co(II) and Cu(II) coordination complexes, revealing insights into the effects of hydrogen bonding on self-assembly processes and exhibiting significant antioxidant activity (Chkirate et al., 2019).
Biological Activities
- Some derivatives of this compound have demonstrated DPPH radical scavenging activity, along with analgesic and anti-inflammatory properties, indicating its potential in the development of new pharmaceutical agents (Nayak et al., 2014).
Applications in Synthesis of Pharmacologically Active Compounds
- The compound has been used in the synthesis of various pharmacologically active molecules, showing positive inotropic effects in vitro, indicating its relevance in the development of cardiac therapeutics (Liu et al., 2009).
Quantum Chemical Studies
- Quantum chemical studies have been conducted on coumarins synthesized from derivatives of this compound, providing insights into molecular orbitals and the spatial characteristics of these molecules (Al-Amiery et al., 2016).
Properties
IUPAC Name |
2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-20-7-9-22(10-8-20)27-26(31)19-33-25-18-32-23(15-24(25)30)17-29-13-11-28(12-14-29)16-21-5-3-2-4-6-21/h2-10,15,18H,11-14,16-17,19H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRFEWQJBVNAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.